Ximenynic acid is a natural product found in Santalum album, Santalum acuminatum, and other organisms with data available.
Ximenynic acid
CAS No.: 557-58-4
Cat. No.: VC21340079
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 557-58-4 |
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Molecular Formula | C18H30O2 |
Molecular Weight | 278.4 g/mol |
IUPAC Name | (E)-octadec-11-en-9-ynoic acid |
Standard InChI | InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+ |
Standard InChI Key | VENIIVIRETXKSV-BQYQJAHWSA-N |
Isomeric SMILES | CCCCCC/C=C/C#CCCCCCCCC(=O)O |
SMILES | CCCCCCC=CC#CCCCCCCCC(=O)O |
Canonical SMILES | CCCCCCC=CC#CCCCCCCCC(=O)O |
Chemical Properties and Structure
Chemical Identification
Ximenynic acid, scientifically named octadec-11-en-9-ynoic acid, is an unusual fatty acid with both alkyne and alkene functional groups. Its chemical formula is C18H30O2, with an average molecular mass of 278.436 g/mol and a monoisotopic mass of 278.225 g/mol . The compound is registered under CAS Registry Number 557-58-4, and its structure can be represented by the SMILES notation CCCCCCC=CC#CCCCCCCCC(O)=O . The InChI identifier for ximenynic acid is InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20) .
Structural Characteristics
Ximenynic acid belongs to the class of organic compounds known as long-chain fatty acids, specifically featuring an aliphatic tail containing between 13 and 21 carbon atoms . What makes this fatty acid unique is its conjugated enyne system—a structural feature combining a triple bond (alkyne) at carbon position 9 and a trans double bond (alkene) at position 11 . This distinctive structure contributes to its biological activity and differentiates it from common fatty acids. Chemically, it is classified within:
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Kingdom: Organic compounds
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Super Class: Lipids and lipid-like molecules
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Class: Fatty Acyls
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Sub Class: Fatty acids and conjugates
Natural Sources and Occurrence
Distribution in Plant Kingdom
Ximenynic acid is primarily found in plants belonging to the Santalaceae family . This family includes sandalwood trees and related species that produce seeds containing this rare fatty acid. The compound is considered an acetylenic fatty acid, a class that has generated considerable interest due to their potential bioactivities, including their role as lysozyme inhibitors and involvement in fatty acid metabolism .
Concentration in Sandalwood Seeds
Sandalwood seed kernels have historically been a valuable component of the traditional Australian aboriginal diet and have been used topically for skin lesions and orally for treating rheumatoid arthritis . These seeds contain a substantial amount of fixed oil (50-60%), characterized by a high percentage of unusual acetylenic fatty acids, with trans-ximenynic acid being predominant . Sandalwood seed oil (SWSO) has been the subject of several research studies examining its effects on fatty acid metabolism in animal models .
Biological Activities
Effects on Cell Proliferation and Apoptosis
Research has demonstrated that ximenynic acid exhibits significant anti-proliferative effects on cancer cells. In a study using human hepatocellular carcinoma (HepG2) cells, treatment with ximenynic acid at concentrations of 50 μM and 150 μM for 72 hours led to a dose-dependent increase in apoptosis . Flow cytometry analysis revealed that at 150 μM, ximenynic acid significantly increased the percentage of apoptotic cells (p=0.018) while reducing the percentage of live cells (p=0.004) compared to the vehicle control group .
Furthermore, western blot analysis showed that ximenynic acid treatment at 150 μM significantly decreased the level of pro-caspase-3 (35 kDa) compared to the control (p=0.001), indicating activation of the apoptotic pathway . These effects were more pronounced with ximenynic acid than with oleic acid at equal concentrations, suggesting specificity in its anti-cancer activity .
Impact on Fatty Acid Metabolism
Studies in animal models have demonstrated that ximenynic acid significantly influences fatty acid metabolism. In mice fed with SWSO, which contains high levels of ximenynic acid, there were marked alterations in the fatty acid compositions of liver and brain tissues .
Table 1: Fatty Acid Composition in Mouse Liver After Treatment with Different Oils (% of total fatty acids)
Fatty Acid | Control (OO) | SWSO | SWSO+OO (SO) |
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C20:5n-3 | 1.18±0.21 | 1.01±0.19 | 0.94±0.22 |
C22:5n-3 | 0.71±0.10 | 0.87±0.11 | 0.92±0.09* |
C22:6n-3 | 11.25±1.21* | 12.34±1.43 | 13.1±0.88* |
Total n-3 PUFA | 14.17±1.34 | 15.31±1.35 | 16.12±0.96* |
Ximenynic acid | not detected | 0.6±0.19* | 0.85±0.22* |
n-6/n-3 ratio | 2.56±0.19* | 2.33±0.19* | 2.2±0.17* |
*Values with different superscript letters indicate significant differences (p<0.05)
Molecular Mechanisms of Action
Regulation of Cyclooxygenase Pathway
A key finding from cellular studies is that ximenynic acid selectively inhibits COX-1 expression rather than COX-2, which is unusual compared to most anti-inflammatory agents . In HepG2 cells treated with ximenynic acid at concentrations of 50 and 150 μM, there was a significant decrease in both PTGS1 mRNA (p=0.009 at 50 μM; p=0.001 at 150 μM) and COX-1 protein levels (p=0.005 at 50 μM; p=0.001 at 150 μM) compared to the vehicle control .
This selective inhibition of COX-1 may contribute to its anti-cancer activity. Research has indicated that while NSAIDs typically inhibit cancer cell growth by suppressing COX-2 activity, selective inhibition of COX-1 may achieve similar effects . For example, aspirin, a relatively selective COX-1 inhibitor, has demonstrated efficacy in inhibiting various cancers . The inhibition of COX-1 expression by ximenynic acid may suppress angiogenesis in cancer cells, as overexpression of COX-1 has been shown to promote the expression of angiogenic growth factors .
Modulation of Lipid Metabolism Enzymes
In vitro studies using HepG2 cells have shown that ximenynic acid affects the expression of key enzymes involved in fatty acid metabolism. After 72 hours of treatment with 150 μM ximenynic acid, the gene expression of stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2), as well as FADS2 protein expression, were significantly down-regulated compared to the vehicle control (p<0.05) .
These enzymes play crucial roles in fatty acid desaturation and elongation processes. The inhibition of these enzymes by ximenynic acid likely explains its effects on fatty acid profiles observed in both cellular and animal studies. In HepG2 cells treated with ximenynic acid for 48 hours, there were significant reductions in n-9 fatty acids and docosahexaenoic acid (C22:6n-3) compared to cells treated with oleic acid .
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